

Technical Guide: Sudan III-d6 for Analytical Applications

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Compound of Interest

Compound Name: *Sudan III-d6*

Cat. No.: *B15553114*

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This technical guide provides a comprehensive overview of **Sudan III-d6**, a deuterated analog of the lipophilic azo dye, Sudan III. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, experimental protocols for its use as an internal standard, and the logical workflow of its application in quantitative analysis.

Core Physicochemical Data

Sudan III-d6 is primarily utilized as an internal standard in advanced analytical methodologies, such as mass spectrometry, to ensure precise quantification in complex matrices.^{[1][2]} Its isotopic labeling allows it to be distinguished from its non-deuterated counterpart, making it an excellent tool for isotope dilution mass spectrometry (IDMS).^[3]

Table 1: Compound Identification

Parameter	Value
Chemical Name	1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6
Synonyms	Sudan 3-d6, Solvent Red 23-d6, Toney Red-d6 ^{[2][4]}
CAS Number	1014689-17-8 ^{[1][2]}
Unlabeled CAS Number	85-86-9 ^[2]

Table 2: Physicochemical Properties

Parameter	Value
Molecular Formula	C ₂₂ H ₁₀ D ₆ N ₄ O[1][2][4][5]
Molecular Weight	358.43 g/mol [1][2][4][5]
Accurate Mass	358.1701[2]
Purity	>98% (HPLC)[2]
Appearance	Powder[2]
Melting Point	197-199°C[5]
Solubility	Soluble in chloroform and ethyl acetate.[3][5]
Storage Temperature	4°C[5]

Experimental Protocols

The principal application of **Sudan III-d6** is as an internal standard for the quantification of Sudan dyes in various matrices, particularly in food safety analysis, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][6]

Preparation of Sudan III-d6 Solutions

Proper preparation of **Sudan III-d6** solutions is critical for accurate and reliable analytical results.[7]

Stock Solution (~100 µg/mL):

- Accurately weigh approximately 10 mg of **Sudan III-d6** powder.[7]
- Quantitatively transfer the powder to a 100 mL volumetric flask.[7]
- Add a small volume of acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.[7]
- Dilute to the mark with acetonitrile and mix thoroughly.[7]

- Store the stock solution in a labeled amber glass vial at 4°C. The solution may be stable for up to 6 months when stored in the dark.[7]

Working Solution (0.1 µg/mL):

- Transfer 100 µL of the ~100 µg/mL stock solution into a 100 mL volumetric flask.[7]
- Dilute to the mark with acetonitrile and mix thoroughly.[7]
- It is recommended to prepare the working solution fresh weekly from the stock solution.[7]

Quantification of Sudan Dyes by LC-MS/MS

This protocol provides a general framework for the analysis of Sudan dyes in food matrices.

Sample Preparation:

- Homogenize the food sample to ensure uniformity.[6]
- Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.[6]
- Spike the sample with a known amount of **Sudan III-d6** internal standard solution (e.g., 0.1 mL of 0.1 µg/mL solution).[6]
- Add 5 mL of an extraction solvent, such as a 4:1 (v/v) mixture of tetrahydrofuran and methanol.[6]
- Vortex for 1 minute and then shake for 10 minutes to extract the analytes.[6]
- Centrifuge the sample and collect the supernatant for LC-MS/MS analysis. A cleanup step using solid-phase extraction (SPE) may be necessary depending on the complexity of the matrix.

LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 column is commonly used for separation.[6]

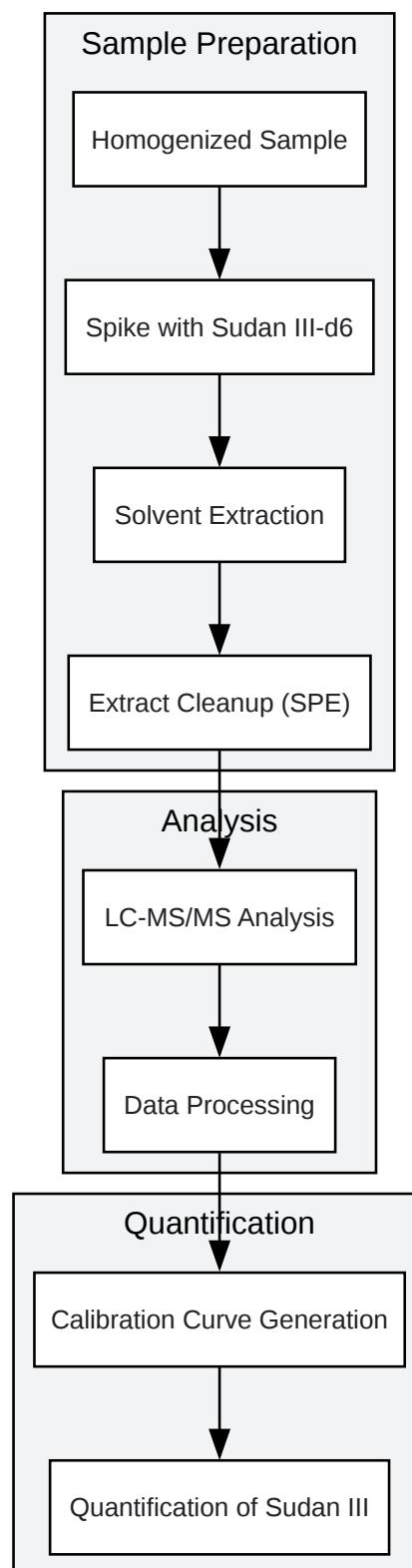
- Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is typically employed.[2][8]
- Injection Volume: 5-10 μ L.[2][6]
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive mode is generally used.[2][6]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[2][6] Specific precursor-to-product ion transitions for both Sudan III and **Sudan III-d6** are monitored.

Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of the Sudan III standard to the peak area of the **Sudan III-d6** internal standard against the concentration of the Sudan III standard.[2] The concentration of Sudan III in the sample is then determined from this calibration curve.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the use of **Sudan III-d6** as an internal standard in the quantitative analysis of Sudan dyes.

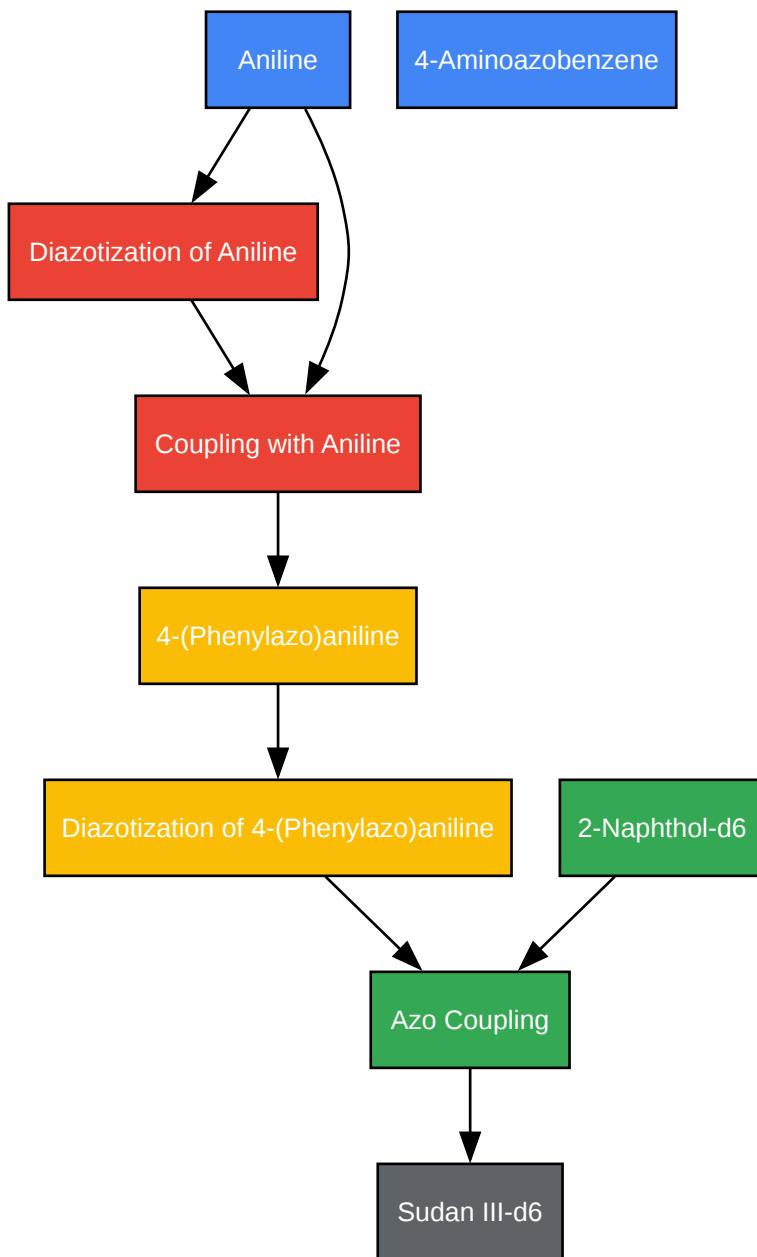


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Caption: Workflow for the use of **Sudan III-d6** as an internal standard.

Logical Synthesis Pathway

This diagram outlines the conceptual steps for the synthesis of **Sudan III-d6**. The key step is the use of a deuterated precursor to introduce the isotopic label.[3]



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Caption: Logical steps in the synthesis of **Sudan III-d6**.

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